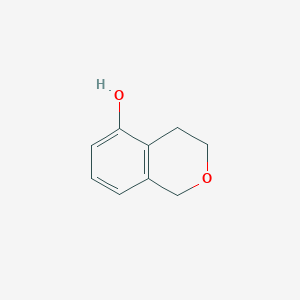
Isochroman-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochroman-5-ol is a chemical compound that is part of the isochroman family . Isochromans are widespread in nature and in synthetic pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves a variant of the oxa-Pictet–Spengler reaction . This reaction starts from an epoxide, rather than an aldehyde, and greatly expands the scope and rate of the reaction . The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the initial Meinwald rearrangement facilitated by HFIP . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .Scientific Research Applications
Biological Activities and Pharmacological Applications
Isochromans, including Isochroman-5-ol, are known for their diverse therapeutic applications in pharmacology. They have been synthesized as drug-like candidates with medicinal features targeting areas such as the central nervous system, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. Structure-Activity Relationship (SAR) analyses have been extensively conducted to understand their potential in medicinal chemistry (Zhao et al., 2020).
Synthesis Techniques and Derivative Studies
Studies have been conducted on the synthesis of isochromans with hydroxy substituents, which are critical for understanding this compound's synthesis and application. These synthesis methods have been pivotal in producing isochroman derivatives for various applications (Koning et al., 2001).
Interaction with DNA
This compound, as part of the broader isochroman family, has been studied for its interaction with DNA, which is vital for developing novel and more efficient drugs. Such interactions can significantly influence drug design and efficacy (Fatima et al., 2022).
Antioxidant and Radical Scavenging Properties
The antioxidant and radical scavenging activities of isochromans, including this compound, have been investigated. These properties are essential for understanding their potential therapeutic benefits, particularly in combating oxidative stress (Lorenz et al., 2005).
Anti-Apoptotic Potential
Isochroman derivatives have shown promise as anti-apoptotic agents. For example, a study on a new isochroman derivative indicated its potential in preventing apoptosis in vascular endothelial cells, highlighting the therapeutic potential of compounds within the isochroman family (Zhang et al., 2008).
Application in NK-1 Receptor Antagonist Development
Research has been conducted on the development of NK-1 receptor antagonists using isochroman derivatives, indicating the relevance of these compounds in developing specific receptor-targeted therapies (Caron et al., 2007).
Safety and Hazards
Isochroman-5-ol is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,10H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXGCRAXIIOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
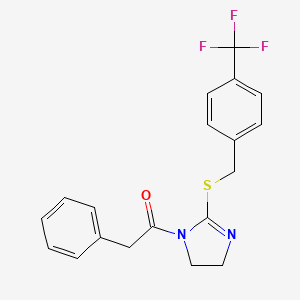

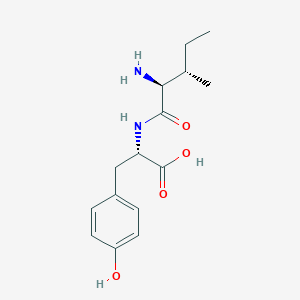
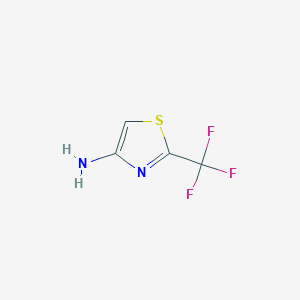

![1-(Furan-2-ylmethyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2660681.png)
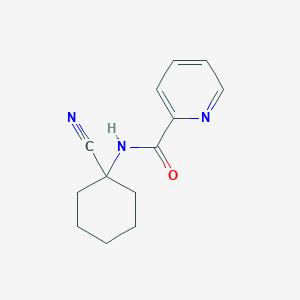
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660683.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2660684.png)
![7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2660686.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)
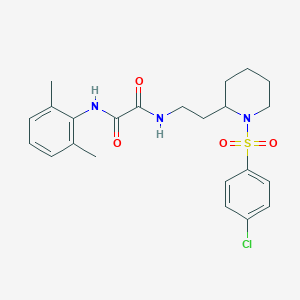
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)
